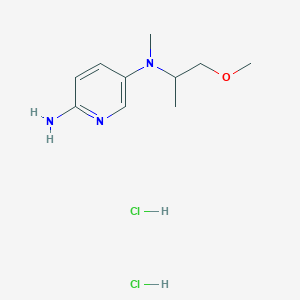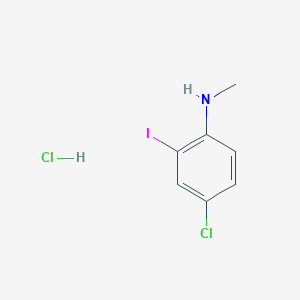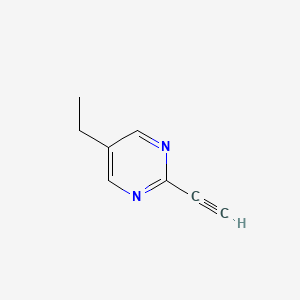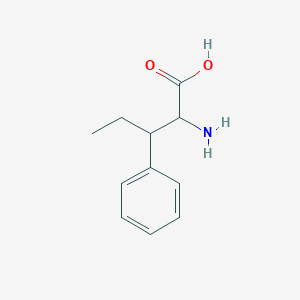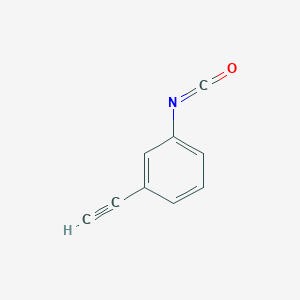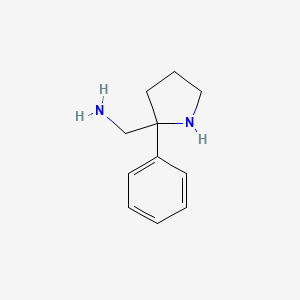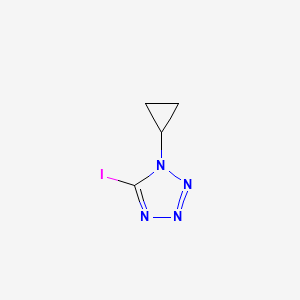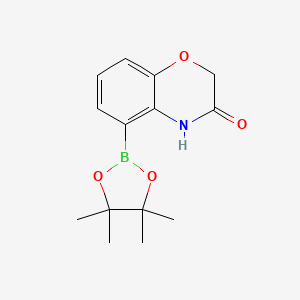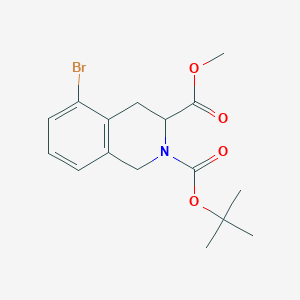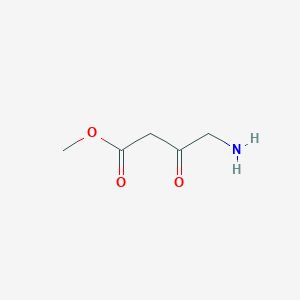
Methyl 4-amino-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-3-oxobutanoate: is an organic compound with the molecular formula C5H9NO3. It is a derivative of butanoic acid and contains both an amino group and a keto group, making it a versatile intermediate in organic synthesis. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its reactive functional groups.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, the enolate ion of ethyl acetoacetate can be alkylated with an appropriate alkyl halide to form the desired product . The reaction typically requires a strong base such as sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions: Methyl 4-amino-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or anhydrides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amides or other derivatives.
科学的研究の応用
Methyl 4-amino-3-oxobutanoate has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving amino acids and keto acids.
Medicine: It is a precursor in the synthesis of various drugs, including those with anti-inflammatory and anticancer properties.
Industry: this compound is utilized in the production of fine chemicals and specialty materials, such as polymers and coatings
作用機序
The mechanism by which methyl 4-amino-3-oxobutanoate exerts its effects involves its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the keto group can undergo various transformations, including reduction and condensation reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-oxobutanoate: Lacks the amino group, making it less versatile in certain reactions.
Methyl 4-oxobutanoate: Contains a keto group but lacks the amino group, limiting its reactivity in nucleophilic substitution reactions
Uniqueness: Methyl 4-amino-3-oxobutanoate is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
特性
分子式 |
C5H9NO3 |
|---|---|
分子量 |
131.13 g/mol |
IUPAC名 |
methyl 4-amino-3-oxobutanoate |
InChI |
InChI=1S/C5H9NO3/c1-9-5(8)2-4(7)3-6/h2-3,6H2,1H3 |
InChIキー |
BATNLKUKSXRODF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


